molecular formula C26H35N3O4S B3968584 1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate

1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate

Cat. No. B3968584
M. Wt: 485.6 g/mol
InChI Key: CWPNXFZBRAZAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an interesting molecule to study.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It may also interact with certain receptors in the brain, such as the 5-HT2A receptor and the D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to decrease the levels of cortisol, a hormone that is involved in the stress response. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. It also has a wide range of potential applications, which makes it a versatile compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate. One direction is to further investigate its potential as a treatment for drug addiction and as an analgesic. Another direction is to study its potential as a treatment for neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, more research is needed to fully understand its mechanism of action and to design experiments that target specific pathways.

Scientific Research Applications

1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate has been used in various scientific research studies. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential as a treatment for drug addiction and as an analgesic.

properties

IUPAC Name

1-benzyl-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3S.C2H2O4/c1-28-24-9-7-22(8-10-24)20-25-13-11-23(12-14-25)27-17-15-26(16-18-27)19-21-5-3-2-4-6-21;3-1(4)2(5)6/h2-10,23H,11-20H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPNXFZBRAZAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.